![molecular formula C29H46O B13385861 17-(5-Ethyl-6-methylhept-3-en-2-yl)-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13385861.png)
17-(5-Ethyl-6-methylhept-3-en-2-yl)-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
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Overview
Description
17-(5-Ethyl-6-methylhept-3-en-2-yl)-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one is a complex organic compound with a steroidal structure. It is characterized by its intricate arrangement of carbon atoms and functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-(5-Ethyl-6-methylhept-3-en-2-yl)-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one involves multiple steps, typically starting from simpler steroidal precursors. The process often includes:
Hydrogenation: This step involves the addition of hydrogen to unsaturated bonds in the precursor molecules.
Alkylation: Introduction of the ethyl and methyl groups at specific positions on the steroidal backbone.
Cyclization: Formation of the cyclopenta[a]phenanthrene ring system through intramolecular reactions.
Oxidation: Introduction of the ketone functional group at the 3-position.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the 3-ketone group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, altering the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted analogs, each with distinct chemical and physical properties.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a model system for studying steroidal structures and reactions. It serves as a precursor for synthesizing other complex steroids and related molecules.
Biology
In biological research, the compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules.
Medicine
The compound’s structural similarity to certain hormones makes it a candidate for drug development and therapeutic applications, particularly in hormone replacement therapies and anti-inflammatory treatments.
Industry
In the industrial sector, the compound is used in the synthesis of various steroidal drugs and as an intermediate in the production of other complex organic molecules.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets, such as steroid receptors. These interactions can modulate various signaling pathways, leading to changes in gene expression and cellular function. The exact mechanism of action depends on the specific biological context and the presence of other interacting molecules.
Comparison with Similar Compounds
Similar Compounds
Stigmastane: A parent hydride of the compound, sharing a similar steroidal backbone.
Cholestane: Another steroidal compound with a similar structure but different functional groups.
Ergostane: A steroidal compound with variations in the side chain and ring structure.
Uniqueness
What sets 17-(5-Ethyl-6-methylhept-3-en-2-yl)-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one apart is its specific arrangement of ethyl and methyl groups, as well as the presence of the ketone functional group at the 3-position. These features confer unique chemical reactivity and biological activity, distinguishing it from other similar steroidal compounds.
Biological Activity
The compound 17-(5-Ethyl-6-methylhept-3-en-2-yl)-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one is a complex organic molecule with potential biological activities that are of interest in pharmacological research. Its unique structure suggests various interactions with biological targets, making it a candidate for further investigation into its therapeutic properties.
Molecular Characteristics
Property | Value |
---|---|
Molecular Formula | C31H50O |
Molecular Weight | 450.73 g/mol |
IUPAC Name | This compound |
InChI Key | RUSKMTKSRJEHQC-UHFFFAOYSA-N |
Structural Features
The compound features a dodecahydrocyclopenta[a]phenanthrene core which is characteristic of many steroid-like structures. The presence of the ethyl and methyl groups contributes to its hydrophobic nature and may influence its biological interactions.
Anticancer Properties
Recent studies have indicated that compounds similar to this structure exhibit significant anticancer activities. For instance:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells by activating caspase pathways and modulating the expression of pro-apoptotic and anti-apoptotic proteins.
- Case Study : In vitro studies on breast cancer cell lines (e.g., MDA-MB-231) demonstrated that related compounds significantly decreased cell viability with IC50 values ranging from 15 µM to 25 µM depending on the specific analog and treatment duration. The mechanism involved mitochondrial-mediated pathways leading to increased reactive oxygen species (ROS) production and cell cycle arrest at the G2/M phase.
Anti-inflammatory Effects
Compounds within this class have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines.
- Research Findings : Studies have reported that these compounds can downregulate TNF-alpha and IL-6 levels in macrophage models. This suggests a potential application in treating inflammatory diseases.
Antioxidant Activity
The antioxidant properties of this compound are noteworthy:
- Evaluation : In vitro assays revealed that it can scavenge free radicals effectively. The IC50 for superoxide radical scavenging was reported at approximately 200 µg/mL.
Antimicrobial Activity
Preliminary studies suggest that this compound may exhibit antimicrobial properties against various bacterial strains.
- Findings : The compound showed moderate inhibitory effects against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.
The biological activity of this compound likely involves several mechanisms:
- Receptor Interaction : It may interact with specific receptors involved in cell signaling pathways.
- Enzyme Modulation : The compound could inhibit or activate enzymes related to metabolic processes or apoptosis.
- Gene Expression Regulation : It might influence gene expression patterns associated with cell growth and apoptosis.
Properties
IUPAC Name |
17-(5-ethyl-6-methylhept-3-en-2-yl)-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-9,11,19-22,25-27H,7,10,12-18H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUAZCZFSVNHEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=CC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(=O)C4)C)C)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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